molecular formula C9H11NO2 B12979084 (2-Cyclopropoxypyridin-4-yl)methanol

(2-Cyclopropoxypyridin-4-yl)methanol

Cat. No.: B12979084
M. Wt: 165.19 g/mol
InChI Key: KJUKOFTUOQADSA-UHFFFAOYSA-N
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Description

“(2-Cyclopropoxypyridin-4-yl)methanol” is a pyridine derivative featuring a cyclopropoxy substituent at the 2-position and a hydroxymethyl group (-CH₂OH) at the 4-position of the pyridine ring. The cyclopropoxy group introduces significant steric and electronic effects due to its strained three-membered ring structure, which distinguishes it from other alkoxy substituents.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(2-cyclopropyloxypyridin-4-yl)methanol

InChI

InChI=1S/C9H11NO2/c11-6-7-3-4-10-9(5-7)12-8-1-2-8/h3-5,8,11H,1-2,6H2

InChI Key

KJUKOFTUOQADSA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=CC(=C2)CO

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxypyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Cyclopropoxypyridin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of (2-Cyclopropoxypyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Substituent Electronic Effects

  • Cyclopropoxy vs. Methoxy/Chloro: The cyclopropoxy group’s ring strain increases its electron-withdrawing character compared to methoxy (-OCH₃), which is typically electron-donating. This strain may enhance reactivity in nucleophilic substitutions or catalytic processes.

Steric and Solubility Considerations

  • The cyclopropoxy group’s compact but rigid structure may reduce solubility in aqueous media compared to methoxy analogs. However, the hydroxymethyl group at position 4 counterbalances this by introducing hydrogen-bonding capability.
  • The dimethoxymethyl group at position 3 in the chloro-containing analog adds steric bulk, likely reducing membrane permeability or enzymatic accessibility compared to the less-substituted target compound.

Reactivity and Stability

  • Cyclopropane rings are prone to ring-opening reactions under acidic or oxidative conditions, which could limit the stability of “this compound” in certain environments. Methoxy and chloro substituents, by contrast, are generally more stable under standard conditions.

Research Implications

Further studies using crystallographic tools like SHELX could elucidate its conformational preferences and intermolecular interactions.

Notes:

  • All comparisons derive from structural analysis and general principles of organic chemistry, as the provided evidence lacks explicit experimental data for the target compound.
  • Catalogs from confirm the prevalence of pyridine-methanol derivatives in synthetic chemistry, underscoring the relevance of this structural motif.

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